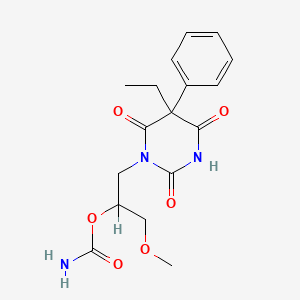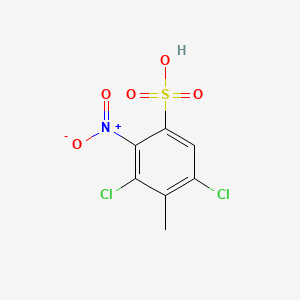![molecular formula C39H72O6 B13765178 Propylene bis[3-Octyloxiran-2-octanoate] CAS No. 67860-05-3](/img/structure/B13765178.png)
Propylene bis[3-Octyloxiran-2-octanoate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylene bis[3-Octyloxiran-2-octanoate] is a chemical compound with the molecular formula C39H72O6. It is known for its unique structure, which includes two oxirane rings and long alkyl chains. This compound is used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propylene bis[3-Octyloxiran-2-octanoate] typically involves the reaction of propylene glycol with 3-octyloxiran-2-octanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of Propylene bis[3-Octyloxiran-2-octanoate] is scaled up using large reactors. The reaction conditions are optimized to maximize the yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and other parameters to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Propylene bis[3-Octyloxiran-2-octanoate] undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The alkyl chains can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Diols are the major products.
Reduction: Alcohols are formed.
Substitution: Various substituted products depending on the reagents used.
Scientific Research Applications
Propylene bis[3-Octyloxiran-2-octanoate] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Propylene bis[3-Octyloxiran-2-octanoate] involves its interaction with molecular targets such as enzymes and receptors. The oxirane rings can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Propylene glycol bis(9,10-epoxystearate)
- 1,2-Propylene glycol bis(9,10-epoxystearate)
- Oxiraneoctanoic acid, 3-octyl-, 1-methyl-1,2-ethanediyl ester
Uniqueness
Propylene bis[3-Octyloxiran-2-octanoate] is unique due to its specific structure, which includes two oxirane rings and long alkyl chains. This structure imparts unique chemical properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
67860-05-3 |
|---|---|
Molecular Formula |
C39H72O6 |
Molecular Weight |
637.0 g/mol |
IUPAC Name |
2-[8-(3-octyloxiran-2-yl)octanoyloxy]propyl 8-(3-octyloxiran-2-yl)octanoate |
InChI |
InChI=1S/C39H72O6/c1-4-6-8-10-14-20-26-34-36(44-34)28-22-16-12-18-24-30-38(40)42-32-33(3)43-39(41)31-25-19-13-17-23-29-37-35(45-37)27-21-15-11-9-7-5-2/h33-37H,4-32H2,1-3H3 |
InChI Key |
GQIQPZPZQNIQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC2C(O2)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


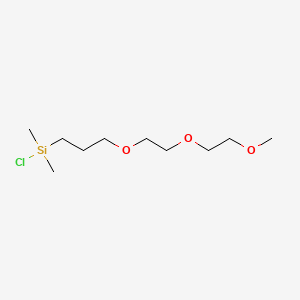
![Aspartic acid,D-[2,3-3H]](/img/structure/B13765107.png)
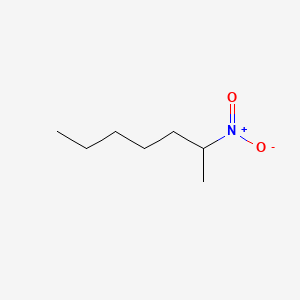



![7,12-Dipropylbenzo[a]anthracene](/img/structure/B13765126.png)
![N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German]](/img/structure/B13765131.png)
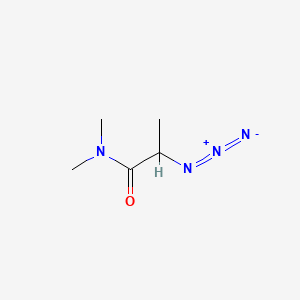

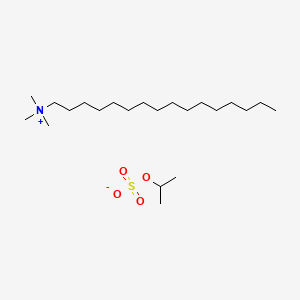
![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)
